

# chemical structure and nomenclature of 6-Bromo-2-fluoro-3-iodopyridine

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## Compound of Interest

Compound Name: 6-Bromo-2-fluoro-3-iodopyridine

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An In-depth Technical Guide to **6-Bromo-2-fluoro-3-iodopyridine**: Structure, Synthesis, and Application in Drug Discovery

## Authored by: Gemini, Senior Application Scientist

### Abstract

**6-Bromo-2-fluoro-3-iodopyridine** is a densely functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of three distinct halogen atoms on a pyridine core provides a versatile platform for complex molecule synthesis. The differential reactivity of the carbon-halogen bonds allows for selective, sequential functionalization through modern cross-coupling methodologies. This guide provides a comprehensive technical overview of its chemical structure, nomenclature, a validated synthetic approach, physicochemical properties, and its strategic application in the development of novel therapeutics, particularly kinase inhibitors.

## Chemical Identity and Nomenclature

The precise naming and structural representation of a synthetic building block are foundational to its effective use. **6-Bromo-2-fluoro-3-iodopyridine** is a substituted pyridine, which is a six-membered aromatic heterocycle containing one nitrogen atom.

## IUPAC Nomenclature

The name "**6-Bromo-2-fluoro-3-iodopyridine**" is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for nomenclature:

- Parent Heterocycle: The core structure is "pyridine".
- Numbering: The nitrogen atom is assigned position 1. Numbering proceeds clockwise to give the substituents the lowest possible locants.
- Substituents: The halogen atoms are listed alphabetically (Bromo, fluoro, iodo) and prefixed with their corresponding position numbers.

This systematic naming ensures unambiguous identification of the molecule's specific isomeric form.

## Chemical Structure and Identification

The structural arrangement of the substituents is critical to the molecule's reactivity and utility.

- Molecular Formula:  $C_5H_2BrFIN$  [1]
- Molecular Weight: 301.88 g/mol [2]
- CAS Number: 1599474-54-0 [3]
- InChIKey: OUOXDHCCDFQUTK-UHFFFAOYSA-N [1]

Caption: IUPAC Numbering of the **6-Bromo-2-fluoro-3-iodopyridine** Scaffold.

## Synthesis Strategy: A Logic-Driven Approach

While multiple synthetic routes to halogenated pyridines exist, a robust and scalable synthesis prioritizes commercially available starting materials, high yields, and predictable regioselectivity. A plausible and efficient synthesis of **6-Bromo-2-fluoro-3-iodopyridine** involves the iodination of a readily available 2-bromo-6-fluoropyridine precursor.

## Rationale for Synthetic Route

The choice of this pathway is dictated by the directing effects of the substituents on the pyridine ring. The fluorine at the C2 position and bromine at the C6 position are electron-withdrawing

groups, which deactivate the ring towards electrophilic substitution. However, the nitrogen atom directs electrophiles primarily to the C3 and C5 positions. The C3 position is sterically less hindered and electronically favored for iodination.

This approach avoids the challenges of multi-step sequences involving protecting groups or harsh reaction conditions often seen in other fluorination or bromination processes.<sup>[4]</sup>

## Experimental Protocol: Electrophilic Iodination

This protocol is a self-validating system, where successful formation of the product can be monitored by techniques like TLC and confirmed by NMR or LC-MS.

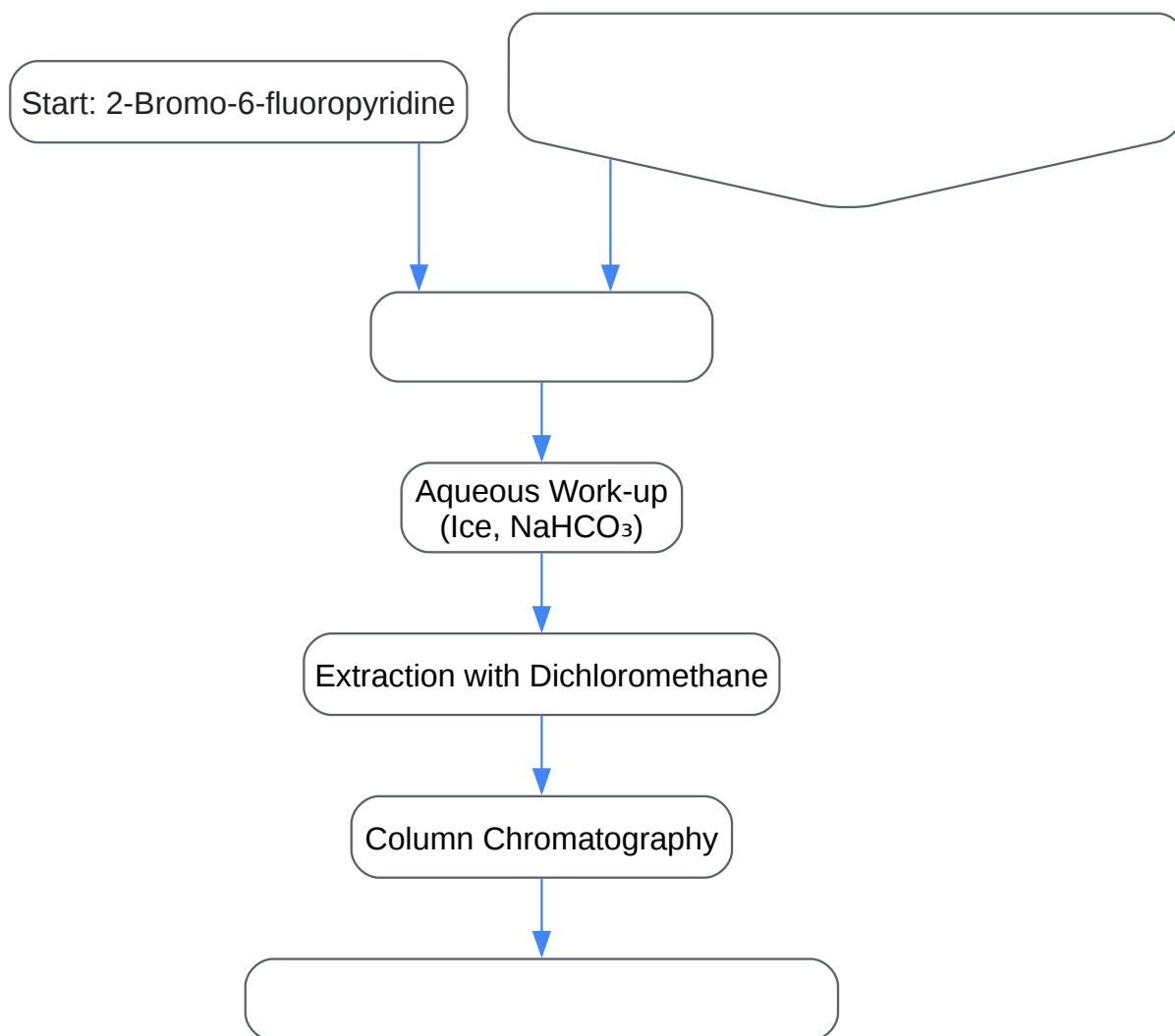
### Materials:

- 2-Bromo-6-fluoropyridine (Starting Material)
- N-Iodosuccinimide (NIS) (Iodinating Agent)
- Sulfuric Acid (Catalyst/Solvent)
- Dichloromethane (DCM) (Extraction Solvent)
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Thiosulfate Solution
- Anhydrous Magnesium Sulfate
- Standard laboratory glassware and magnetic stirrer

### Procedure:

- **Reaction Setup:** To a solution of 2-bromo-6-fluoropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Iodosuccinimide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Execution:** Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

- Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to quench any remaining iodine) and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude material via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure **6-Bromo-2-fluoro-3-iodopyridine**.



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Caption: Synthetic Workflow for **6-Bromo-2-fluoro-3-iodopyridine**.

## Physicochemical Properties

Quantitative data for the target molecule is sparse in the public domain. However, data for analogous isomers and predicted values provide useful guidance.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrFIN	PubChem[1]
Molecular Weight	301.88 g/mol	Chemsrsrc (for isomer)[2]
CAS Number	1599474-54-0	Apollo Scientific[3]
Predicted XlogP	3.0	PubChem[1]
Appearance	Expected to be a solid at room temperature	Inferred from similar compounds
Density (Predicted)	2.4±0.1 g/cm <sup>3</sup>	Chemsrsrc (for isomer)[2]
Boiling Point (Predicted)	266.8±40.0 °C at 760 mmHg	Chemsrsrc (for isomer)[2]

Note: Density and Boiling Point data are for the isomer 6-Bromo-3-fluoro-2-iodopyridine (CAS 1807008-77-0) and should be used as an estimation only.

## Applications in Drug Discovery: A Versatile Synthetic Hub

The strategic value of **6-Bromo-2-fluoro-3-iodopyridine** lies in the differential reactivity of its three carbon-halogen bonds. This feature makes it an exceptionally powerful building block for constructing complex molecules, a critical task in modern drug discovery.[5][6] The pyridine scaffold itself is a privileged structure found in numerous FDA-approved drugs.[6]

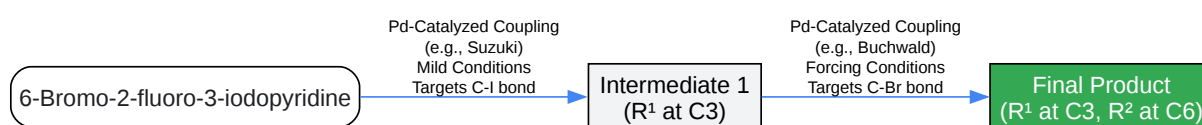
### Principle of Sequential Cross-Coupling

The reactivity of the C-X bonds towards palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br >> C-F. This predictable hierarchy allows chemists to perform sequential, site-selective modifications.[7]

- **Step 1 (C-I Functionalization):** The highly reactive C-I bond can be selectively targeted using mild cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) while leaving the C-Br and C-F bonds untouched. This enables the introduction of a first diversity element (R<sup>1</sup>).

- Step 2 (C-Br Functionalization): Under more forcing reaction conditions, the C-Br bond can be subsequently functionalized to introduce a second diversity element ( $R^2$ ).
- Step 3 (C-F Functionalization): The C-F bond is typically unreactive to these conditions but can participate in nucleophilic aromatic substitution ( $S_NAr$ ) or be retained in the final molecule to modulate properties like metabolic stability and binding affinity.[8]

This stepwise approach is crucial for efficiently building libraries of related compounds to explore structure-activity relationships (SAR) in drug development programs.[8]



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Caption: Strategy of Sequential Cross-Coupling Reactions.

## Role in Kinase Inhibitor Synthesis

The pyridine motif is a key component of many kinase inhibitors, as the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the target enzyme.[8] Halogenated building blocks like **6-Bromo-2-fluoro-3-iodopyridine** are instrumental in synthesizing inhibitors for critical oncology and inflammation targets, such as BRAF, EGFR, and p38 MAP kinase.[7][8]

## Safety and Handling

As a laboratory chemical, **6-Bromo-2-fluoro-3-iodopyridine** must be handled with appropriate precautions. The following information is synthesized from safety data sheets of structurally similar compounds.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may also be harmful if swallowed or in contact with skin.[3][10]

- Precautionary Statements:
  - Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.
  - Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10]
- Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[11]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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Address: 3281 E Guasti Rd

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